Home > Products > Screening Compounds P32946 > 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide -

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide

Catalog Number: EVT-5158950
CAS Number:
Molecular Formula: C14H17N3O5
Molecular Weight: 307.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate

Compound Description: Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate is a title compound studied for its crystal structure. The research primarily delves into the planar nature of the 1,3-benzodioxole ring system and the orientation of the nitro group. The paper details the crystal packing, highlighting the C—H⋯O hydrogen bonds and aromatic π–π stacking interactions. []

Relevance: This compound shares the core 6-nitro-1,3-benzodioxole moiety with 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide. Both compounds feature the benzodioxole ring system with a nitro group at the 6-position. []

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a novel non-peptide antagonist of the bradykinin B1 receptor. The compound exhibits high selectivity for B1 over B2 receptors and effectively inhibits bradykinin-induced responses both in vitro and in vivo. The research emphasizes its potential as an orally active therapeutic agent for inflammatory conditions and pain. []

Relevance: While SSR240612 possesses a more complex structure compared to 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide, both share the 1,3-benzodioxol-5-yl moiety. This structural similarity, although part of larger frameworks, points to a possible shared origin or synthetic pathway. []

7-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Compound Description: The research focuses on the crystal structure of this compound, revealing a strong intramolecular O—H⋯O hydrogen bond. Further analysis of the crystal packing unveils weak C—H⋯O, C—H⋯F, and π–π interactions. The paper highlights the non-planar orientation of the 1,4-dihydroquinoline ring and the cyclopropyl group. []

Relevance: Similar to SSR240612, this compound shares the 1,3-benzodioxol-5-ylmethyl group with 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide. The presence of this group in various compounds suggests its potential importance as a pharmacophore or structural motif in drug development. []

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: These two compounds are potent aromatase inhibitors that share structural features with second- and third-generation nonsteroidal aromatase inhibitors. The molecules adopt a propeller shape, with dihedral angles between adjacent planes. Quantum mechanical calculations and docking studies shed light on their strong inhibitory potency, attributed to their molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding capabilities. []

(E)-3-(5-((phenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one Derivatives

Compound Description: This research focuses on synthesizing and evaluating the anticonvulsant potential of various (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives. These compounds were characterized using infrared, 1HNMR, and mass spectral analyses. Their anticonvulsant activity was assessed through the subcutaneous pentylenetetrazole and maximal electroshock seizure models, revealing promising results for certain derivatives. []

Relevance: While structurally diverse from 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide, these derivatives showcase the importance of exploring various heterocyclic systems, including thiadiazoles and quinazolinones, in the search for new therapeutic agents. The focus on anticonvulsant activity highlights the potential of exploring different pharmacological targets within similar structural frameworks. []

N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides

Compound Description: This study investigates the structure-activity relationship of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of the metabotropic glutamate-5 receptor (mGluR5). Researchers explored the impact of various substituents on the benzamide moiety and phenyl rings, highlighting the role of electronegative and halogen substituents in enhancing potency. []

Relevance: Although belonging to a different chemical class, the exploration of structure-activity relationships in N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides offers valuable insights for understanding how subtle structural modifications can significantly influence biological activity. This knowledge can inform the design and optimization of novel compounds, potentially including analogs of 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide, with enhanced activity profiles. []

1-(3-Methoxy-4-methylphenyl)-2-aminopropane and 5-Methoxy-6-methyl-2-aminoindan

Compound Description: This research investigates the pharmacological properties of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan, focusing on their similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Behavioral studies demonstrate that both compounds substitute for MDMA in drug-discrimination paradigms, while showing high potency as inhibitors of serotonin uptake in vitro. Notably, unlike MDMA, these compounds do not induce serotonin neurotoxicity in rats. []

Relevance: While not directly structurally related to 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide, these compounds highlight the importance of investigating the structure-activity relationship of psychoactive substances. Understanding how specific structural features contribute to pharmacological effects, including potential toxicities, can guide the development of safer and more effective therapeutic agents. []

Amide Derivatives of 5-Amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted

Compound Description: This patent describes a broad class of amide derivatives of 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted as renin inhibitors for the treatment of hypertension. It covers a vast array of substituents (R1, R2, R3, R4, R5) on the core structure, encompassing various chemical functionalities and ring systems, aiming to optimize renin inhibitory activity. []

Relevance: Although this patent focuses on renin inhibitors, the extensive exploration of diverse substituents provides valuable insights into structure-activity relationships. Such knowledge can be applied to designing and synthesizing novel analogs of 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide, potentially targeting different therapeutic applications. []

Properties

Product Name

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide

IUPAC Name

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-3-carboxamide

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

InChI

InChI=1S/C14H17N3O5/c15-14(18)9-2-1-3-16(6-9)7-10-4-12-13(22-8-21-12)5-11(10)17(19)20/h4-5,9H,1-3,6-8H2,(H2,15,18)

InChI Key

XAENJXKCLRQVLA-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)N

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.